molecular formula C22H21NO2 B5605128 2-{[1,1'-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

2-{[1,1'-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B5605128
M. Wt: 331.4 g/mol
InChI Key: PGYPNBFPZZMWEQ-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is an organic compound that belongs to the class of acetamides It features a biphenyl group linked to an acetamide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the biphenyl ether: This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide under suitable conditions to form 4-phenoxybiphenyl.

    Acetamide formation: The 4-phenoxybiphenyl is then reacted with 3,5-dimethylaniline in the presence of acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free methods or the use of green chemistry principles may also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl ether moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of biphenyl derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The biphenyl ether moiety can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
  • 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
  • 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The biphenyl ether linkage also provides a rigid and planar structure that can enhance its binding affinity to certain molecular targets.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-16-12-17(2)14-20(13-16)23-22(24)15-25-21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYPNBFPZZMWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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